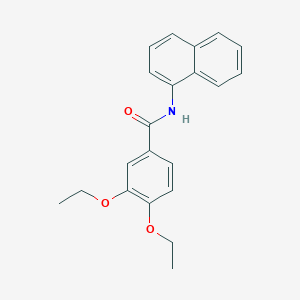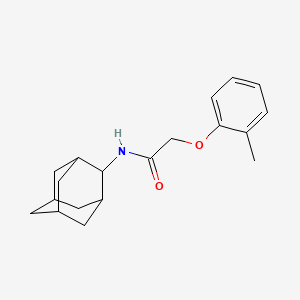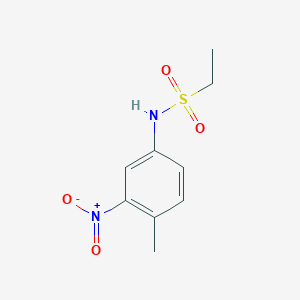![molecular formula C17H14ClNO4 B5880166 2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid, commonly known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds in crops. It belongs to the class of chemicals called chloroacetanilides, which are known for their ability to inhibit the growth of plants by disrupting their cell division process. Clomazone is known for its broad-spectrum activity against a wide range of weeds and is commonly used in the production of soybeans, cotton, and peanuts.
Mécanisme D'action
Clomazone works by inhibiting the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the synthesis of carotenoids. Without carotenoids, the plant is unable to protect itself from oxidative stress, leading to the accumulation of toxic intermediates and ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have both biochemical and physiological effects on plants. The herbicide inhibits the synthesis of carotenoids, which leads to the accumulation of toxic intermediates and ultimately causes the death of the plant. It also affects the photosynthetic process by inhibiting the electron transport chain, resulting in a decrease in the production of ATP and NADPH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Clomazone in lab experiments is its broad-spectrum activity against a wide range of weeds. This makes it a useful tool for studying the effects of herbicides on plant growth and development. However, one limitation of using Clomazone is its potential toxicity to non-target organisms, including humans and animals. Therefore, it is important to use caution when handling and disposing of the herbicide.
Orientations Futures
There are several future directions for research on Clomazone. One area of interest is the development of new formulations of the herbicide that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of Clomazone on non-target organisms, including humans and animals. Finally, there is a need for research on the development of alternative methods for weed control that are more sustainable and environmentally friendly.
Méthodes De Synthèse
The synthesis of Clomazone involves the reaction between 2-chlorobenzoyl chloride and 3-(2-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction results in the formation of Clomazone, which is then purified through recrystallization.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its application as an herbicide in agriculture. It has been found to be effective against a wide range of weeds, including grasses, broad-leaved weeds, and sedges. The herbicide works by inhibiting the synthesis of carotenoids, which are essential pigments that protect the plant from oxidative stress. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Propriétés
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-15-9-5-2-6-11(15)10-14(17(21)22)19-16(20)12-7-3-4-8-13(12)18/h2-10H,1H3,(H,19,20)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURIGYTGHIOBJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)



![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)